molecular formula C5H11NO2 B6324109 (3R,5R)-3,5-Piperidinediol, 95% CAS No. 1043449-04-2

(3R,5R)-3,5-Piperidinediol, 95%

Cat. No. B6324109
CAS RN: 1043449-04-2
M. Wt: 117.15 g/mol
InChI Key: QCQKTGJRAPFKRX-RFZPGFLSSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, both (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin were synthesized via a seven-step procedure starting from aniline and [2H6] 2-bromopropane .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of TRPA1, a transmembrane cation channel, has been experimentally resolved .


Chemical Reactions Analysis

Biocatalysis in continuously operated systems has seen significant developments. The fundamentals of continuously operated reactors with a special focus on enzyme-catalyzed reactions have been described .

Scientific Research Applications

Piperidine Compounds in Medicine and Pharmacology

Piperidine alkaloids from the Piper genus, including species like Piper nigrum and Piper betle, are known for their diverse secondary metabolites with significant biological effects on human health (Salehi et al., 2019). These compounds exhibit a range of therapeutic potentials such as antimicrobial, antioxidant, anti-inflammatory, and neuropharmacological activities, suggesting their utility in developing treatments for chronic conditions.

Additionally, the review on the chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera highlights the medicinal importance of this group. It discusses how these alkaloids, found in various parts of medicinal plants, including those belonging to the family Pinaceae, have been explored for different clinical applications due to their therapeutic profiles (Singh et al., 2021).

Piperidine Derivatives as Drug Candidates

The discovery and investigation of specific piperidine derivatives, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have shown promising cytotoxic properties against cancer cells, suggesting that derivatives of piperidine, including “(3R,5R)-3,5-Piperidinediol”, could potentially be explored for antineoplastic properties (Hossain et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds is complex and not well understood, possibly due to a combination of various modes including damage to bacterial DNA, binding to bacterial ribosomes to inhibit synthesis of critical bacterial enzymes, and so on .

Safety and Hazards

Safety and hazards associated with similar compounds have been documented. For example, 1-Adamantanecarbonyl chloride has been classified as Skin Corr. 1B, indicating it is corrosive to the skin .

Future Directions

The combination of chemo- and biocatalysis for multistep syntheses has seen a substantial increase in successful examples. This is driven by obvious advantages such as higher yields, decreased costs, environmental benefits, and high selectivity .

properties

IUPAC Name

(3R,5R)-piperidine-3,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKTGJRAPFKRX-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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